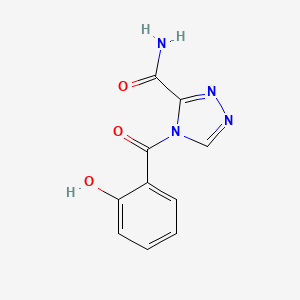
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxybenzoyl and triazole moieties in its structure contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide typically involves the condensation of 2-hydroxybenzoyl chloride with 4H-1,2,4-triazole-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.
Major Products Formed
Oxidation: Formation of 4-(2-oxobenzoyl)-4H-1,2,4-triazole-3-carboxamide.
Reduction: Formation of 4-(2-hydroxybenzyl)-4H-1,2,4-triazole-3-carboxamide.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as UV filters or corrosion inhibitors.
類似化合物との比較
Similar Compounds
- 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-thiol
- 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-amine
- 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxylic acid
Uniqueness
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide is unique due to the presence of both hydroxybenzoyl and carboxamide functionalities, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
特性
| 62735-31-3 | |
分子式 |
C10H8N4O3 |
分子量 |
232.20 g/mol |
IUPAC名 |
4-(2-hydroxybenzoyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-8(16)9-13-12-5-14(9)10(17)6-3-1-2-4-7(6)15/h1-5,15H,(H2,11,16) |
InChIキー |
UEVZNKMMPXGSRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N2C=NN=C2C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



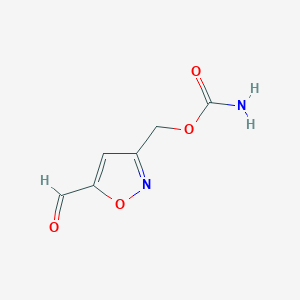
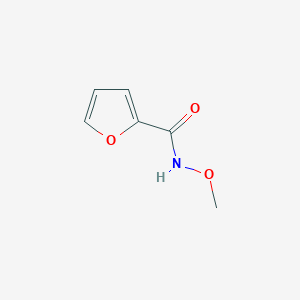
![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)

![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
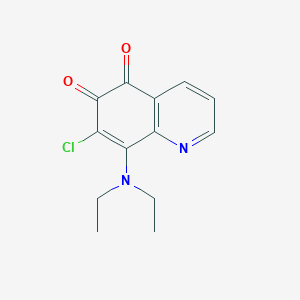
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
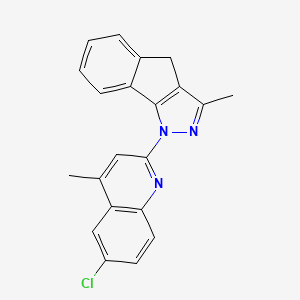
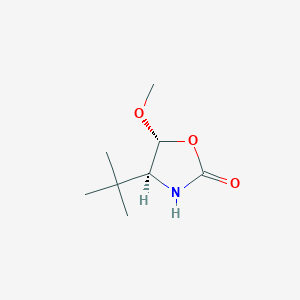
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)

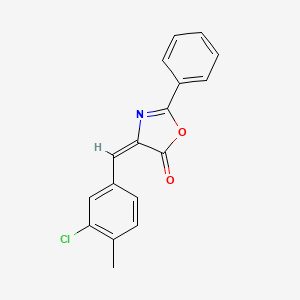
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
